n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline
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Overview
Description
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline: is a compound that features a cyclopropylmethyl group attached to an aniline ring, which is further substituted with a 1-methyl-1h-tetrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a one-pot reaction of aldehydes and 1h-tetrazole-5-thiols mediated by N-tosylhydrazones.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with an aniline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted aniline or tetrazole derivatives.
Scientific Research Applications
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes or receptors that recognize carboxylate groups. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-N-(4-methylbenzyl)-1H-tetrazol-5-amine
- N-(2-((1-Methyl-1H-tetrazol-5-yl)thio)ethyl)-N-(thien-2-ylmethyl)amine
Uniqueness
n-(Cyclopropylmethyl)-3-(1-methyl-1h-tetrazol-5-yl)aniline is unique due to the presence of both a cyclopropylmethyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N5 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-(1-methyltetrazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N5/c1-17-12(14-15-16-17)10-3-2-4-11(7-10)13-8-9-5-6-9/h2-4,7,9,13H,5-6,8H2,1H3 |
InChI Key |
JTVGYWWHNSNXMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NCC3CC3 |
Origin of Product |
United States |
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